5-(4-Methoxy-3,5-dimethylphenyl)pentanoic Acid
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Overview
Description
5-(4-Methoxy-3,5-dimethylphenyl)pentanoic Acid is an organic compound with the molecular formula C14H20O3 It is characterized by a methoxy group and two methyl groups attached to a phenyl ring, which is further connected to a pentanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methoxy-3,5-dimethylphenyl)pentanoic Acid typically involves the alkylation of 4-methoxy-3,5-dimethylphenyl with a suitable pentanoic acid derivative. One common method is the Friedel-Crafts acylation, where an acyl chloride reacts with the aromatic ring in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-(4-Methoxy-3,5-dimethylphenyl)pentanoic Acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of 5-(4-Hydroxy-3,5-dimethylphenyl)pentanoic Acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines in polar aprotic solvents.
Major Products Formed
Oxidation: 5-(4-Hydroxy-3,5-dimethylphenyl)pentanoic Acid.
Reduction: 5-(4-Methoxy-3,5-dimethylphenyl)pentanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(4-Methoxy-3,5-dimethylphenyl)pentanoic Acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 5-(4-Methoxy-3,5-dimethylphenyl)pentanoic Acid involves its interaction with specific molecular targets and pathways. The methoxy and methyl groups on the phenyl ring can influence the compound’s binding affinity to enzymes and receptors. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, affecting the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Hydroxy-3,5-dimethylphenyl)pentanoic Acid
- 5-(4-Methoxyphenyl)pentanoic Acid
- 5-(4-Methoxy-3-methylphenyl)pentanoic Acid
Uniqueness
5-(4-Methoxy-3,5-dimethylphenyl)pentanoic Acid is unique due to the presence of both methoxy and dimethyl groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds. The specific arrangement of these functional groups can lead to distinct interactions with molecular targets, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C14H20O3 |
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Molecular Weight |
236.31 g/mol |
IUPAC Name |
5-(4-methoxy-3,5-dimethylphenyl)pentanoic acid |
InChI |
InChI=1S/C14H20O3/c1-10-8-12(6-4-5-7-13(15)16)9-11(2)14(10)17-3/h8-9H,4-7H2,1-3H3,(H,15,16) |
InChI Key |
LWBWMNBHEQKZHR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C)CCCCC(=O)O |
Origin of Product |
United States |
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